FenofibricAcid1-Carboxyl-1-methylethylEster
Overview
Description
Fenofibric acid 1-carboxyl-1-methylethyl ester (FAME) is a synthetic, water-soluble, fat-soluble, and non-toxic compound. It is a biologically active form of fenofibrate, a drug used to lower cholesterol levels. FAME is a major component of fenofibrate, a lipid-lowering drug used to reduce levels of triglycerides, low-density lipoprotein cholesterol (LDL-C), and total cholesterol (TC). FAME is also used to treat primary hypertriglyceridemia, a condition characterized by high levels of triglycerides in the blood.
Scientific Research Applications
1. Lipid Homeostasis and Cholesterol Metabolism Fenofibrate, the ester form of fenofibric acid, is known to treat hypertriglyceridemia and mixed hyperlipidemia, primarily through peroxisome proliferator-activated receptor α (PPARα)-dependent induction of genes controlling fatty acid β-oxidation. It also functions as an antagonist of liver X receptors (LXRs), which are crucial in regulating lipid homeostasis and cholesterol metabolism. This antagonism is mediated by a direct binding of fenofibrate ester to LXRs. This unique mechanism of fenofibrate provides insights into lipid metabolism and the pharmacology of LXR ligands in humans (Thomas et al., 2003).
2. Molecular Structure and Recognition The molecular structure of fenofibric acid, featuring a carboxylic acid moiety, contributes to its distinct molecular recognition properties. This structural feature plays a key role in the formation of unique hydrogen-bond-type packing interactions, distinguishing it from fenofibrate, which contains an ester moiety. Such structural insights are vital for understanding drug-receptor interactions and the development of new therapeutics (Rath et al., 2005).
3. Hypolipidemic Agents Synthesis Research into synthesizing novel fenofibric acid ester prodrugs has been conducted to create potent hypolipidemic agents. These prodrugs show promising results in lowering plasma triglyceride levels and exhibit significant lipophilic properties, making them potential candidates for oral hypolipidemic therapy (Bandgar et al., 2011).
4. Metabolism Studies Investigations into fenofibrate metabolism in various species, including humans and primates, have been critical. Such studies utilize advanced techniques like ultraperformance liquid chromatography and mass spectrometry to identify metabolites and understand metabolic pathways. These findings aid in understanding species-specific drug responses and potential toxicities (Liu et al., 2009).
5. Molecular Chemistry of Isopropyl Fibrates The chemistry of isopropyl fibrates, including fenofibrate, reveals insights into their conformational properties and potential as prodrugs. Understanding the molecular structure, especially the ester group's conformation, has implications for their pharmacokinetic properties and efficacy as lipid-lowering agents (Balendiran et al., 2012).
6. Photodegradation and Environmental Impact Research on the photodegradation of fenofibric acid in aqueous solutions highlights its environmental impact. Understanding the by-products and ecotoxicity during degradation processes is crucial for assessing environmental risks and developing sustainable pharmaceutical practices (Santiago et al., 2011).
properties
IUPAC Name |
2-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClO6/c1-20(2,18(24)25)28-19(26)21(3,4)27-16-11-7-14(8-12-16)17(23)13-5-9-15(22)10-6-13/h5-12H,1-4H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSZPQHMJDXVNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fenofibrate Impurity 4 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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